

Technical Support Center: L-Tyrosine-1-13C Solubility Guide

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Compound of Interest

Compound Name: L-Tyrosine-1-13C

CAS No.: 110622-46-3

Cat. No.: B009204

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The "Tyrosine Paradox": Why is this difficult?

Before attempting the protocol, it is critical to understand the chemical behavior of **L-Tyrosine-1-13C**.^[1] Users often report precipitation when adding stock solutions to neutral buffers (like PBS).^{[1][2]} This is not a defect in the isotope; it is a fundamental property of the amino acid.^[1]

L-Tyrosine is zwitterionic.^{[1][2]} At neutral pH (near its isoelectric point, $pI \approx 5.6$), the net charge is zero.^{[1][2]} The protonated amino group (

) and deprotonated carboxyl group (

) cancel each other out, leading to maximum crystal lattice stability and minimum solubility (~0.45 mg/mL in water at 25°C).^{[1][2]}

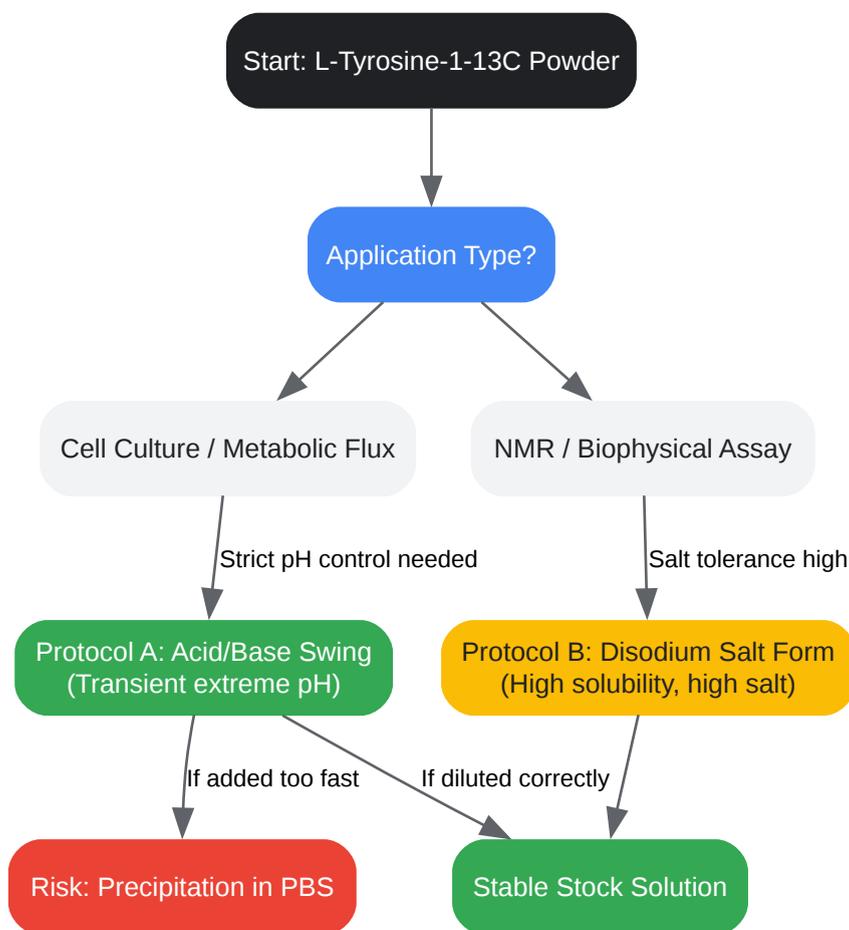
To dissolve **L-Tyrosine-1-13C** at useful concentrations (>1 mg/mL), you must push the pH away from the pI to generate a net charge, forcing the molecules to repel each other and interact with the solvent.^[1]

Key Chemical Constants

Parameter	Value	Implication for Solubility
pKa1 (Carboxyl)	~2.2	Below pH 2.2, species is Cationic (+).[1][2] Soluble.
pI (Isoelectric Point)	~5.6	Net charge is 0.[1][2] Insoluble (Precipitation Risk).
pKa2 (Amino)	~9.1	Above pH 9.1, species becomes Anionic (-).[1][2] Soluble.
pKa3 (Phenol)	~10.1	High pH ensures full deprotonation.[1][2] Highly Soluble.

Decision Matrix: Choosing Your Protocol

Do not blindly heat the solution.[1][2] Select the protocol based on your downstream application.[1][2]



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Figure 1: Decision tree for selecting the optimal dissolution strategy based on experimental constraints.

Protocol A: The Acid/Base Swing (Recommended) [1][2]

This method uses a minimal volume of strong acid or base to dissolve the powder, followed by dilution.[1][2] This is preferred for metabolic studies as it avoids introducing excess counterions found in salt forms.[1][2]

Reagents Required[2][3][4]

- L-Tyrosine-1-13C powder[1]
- 1 M HCl (for acidic stock) OR 1 M NaOH (for alkaline stock)[1][2]

- Final Buffer (e.g., PBS, Media) - Warm to 37°C[1][2]
- 0.22 µm Syringe Filter (PES or PVDF)[1][2]

Step-by-Step Methodology

- Calculation: Calculate the required mass. Example: For 10 mL of a 10 mM stock, weigh ~18.2 mg.[1][2]
- Primary Dissolution (The "Shock"):
 - Add the powder to a glass vial.[1][2]
 - Add 0.1 mL to 0.2 mL of 1 M HCl (or NaOH).
 - Technical Note: Do not add water yet.[1][2] The high molarity is required to protonate/deprotonate the species instantly.[1]
 - Vortex vigorously until the solution is crystal clear.
- Intermediate Dilution:
 - Add distilled water to reach ~90% of your final volume.[1][2]
 - Observation: If the solution becomes cloudy, add dropwise acid/base until clear.[1][2]
- Sterilization:
 - Pass through a 0.22 µm syringe filter into a sterile tube.[1][2] Do not autoclave L-Tyrosine solutions; high heat at neutral pH can cause degradation or precipitation.[1][2]
- Final Application (The Critical Step):
 - Add the stock solution to your media/buffer slowly while stirring.[1][2]
 - Warning: Adding a high-pH tyrosine stock to cold PBS will cause immediate precipitation due to "pH Shock" and the common ion effect. Ensure the buffer is warm.[1][2]

Protocol B: The Thermal Assist (Low Concentration)

[1][2]

If your target concentration is low (< 1 mM) and you cannot use strong acids/bases:

- Suspend **L-Tyrosine-1-13C** in water.[1][2]
- Heat the solution to 50°C - 60°C in a water bath. Do not boil (risk of decarboxylation of the 1-13C label).[1]
- Stir until dissolved.
- Filter while warm.[1][2]
- Use immediately.[1][2] Upon cooling, precipitation may occur if the concentration exceeds 0.45 mg/mL.[1][2]

Troubleshooting & FAQs

Q1: I added my clear stock solution to PBS, and it turned cloudy immediately. Why?

A: This is "Salting Out." PBS contains high concentrations of Na⁺ and K⁺. [1][2]

- Common Ion Effect: The solubility of Tyrosine decreases as ionic strength increases.[1][2]
- pH Shock: PBS has a strong buffering capacity at pH 7. [1][2]4. If you add an alkaline Tyrosine stock, the PBS forces the pH back to 7.4 (the pI of Tyrosine), causing it to crash out of solution.[1] Fix: Dilute the stock further with water before adding to PBS, or add the stock to the PBS while the PBS is stirring rapidly at 37°C.

Q2: Can I use DMSO?

A: Yes, L-Tyrosine is soluble in DMSO.[1][2] However, for metabolic flux analysis (using 13C), DMSO can affect cell metabolism and membrane permeability.[1][2] Use DMSO only if aqueous buffers are strictly impossible, and keep final DMSO concentration < 0.1%. [1][2]

Q3: Is the 1-13C label stable at high pH?

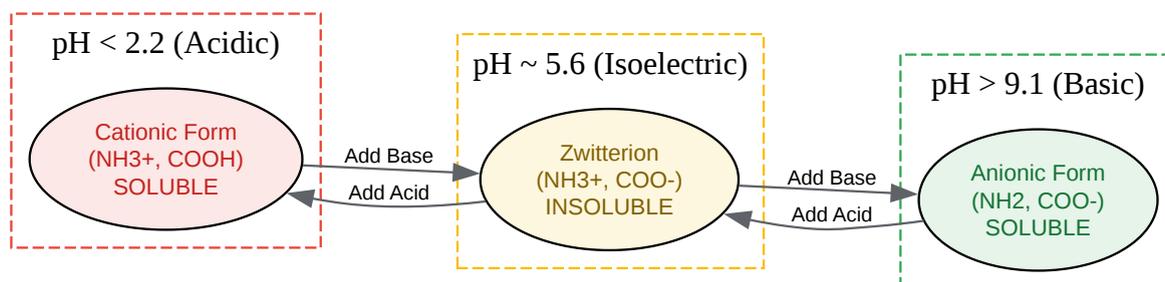
A: The 13C label is on the carboxyl group.[1][2] While generally stable, extreme pH (>12) combined with high heat can promote decarboxylation (loss of the label as CO₂).[1][2] Store alkaline stocks at -20°C and avoid repeated freeze-thaw cycles to prevent oxidative degradation (browning).[1][2]

Q4: Why not just use the Disodium Salt of L-Tyrosine?

A: You can. The disodium salt is highly soluble (~100 mg/mL).[1][2] However, it introduces 2 moles of Sodium for every mole of Tyrosine.[1][2] In sensitive ion-channel studies or defined media, this extra sodium must be accounted for in the osmolarity calculations.[1]

Visualizing the Solubility Mechanism

Understanding the protonation state explains the solubility behavior.[1][2]



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Figure 2: Protonation states of L-Tyrosine.[1][2] Solubility is achieved only when the molecule carries a net positive (low pH) or net negative (high pH) charge.[1]

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